molecular formula C12H13NO3 B7867885 Ethyl 3-(2-cyanophenoxy)propanoate

Ethyl 3-(2-cyanophenoxy)propanoate

Cat. No.: B7867885
M. Wt: 219.24 g/mol
InChI Key: NJOQUFMMJGCIOL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-cyanophenoxy)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyanophenoxy group attached to a propanoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-cyanophenoxy)propanoate can be synthesized through a reaction between 2-cyanophenol and ethyl 3-bromopropanoate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-cyanophenoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-cyanophenol and ethyl propanoate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2-cyanophenol and ethyl propanoate.

    Reduction: Ethyl 3-(2-aminophenoxy)propanoate.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-cyanophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-cyanophenoxy)propanoate depends on the specific chemical reactions it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 3-(2-cyanophenoxy)propanoate can be compared to other esters and nitriles:

    Ethyl 3-(2-aminophenoxy)propanoate: Similar structure but with an amine group instead of a nitrile.

    Ethyl 3-(2-fluorophenoxy)propanoate: Similar ester structure but with a fluorine atom instead of a nitrile.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Biological Activity

Ethyl 3-(2-cyanophenoxy)propanoate is an organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure, characterized by a propanoate group linked to a cyanophenoxy moiety, enhances its reactivity and biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃N₁O₃. The presence of the cyano group at the ortho position of the phenoxy ring is crucial as it influences the compound's reactivity and biological interactions. The compound can be synthesized through various methods, including the reaction of 2-cyanophenol with ethyl 3-bromopropanoate, yielding good product yields.

Structural Feature Description
Molecular Formula C₁₂H₁₃N₁O₃
Functional Groups Propanoate, Cyano, Phenoxy
Synthesis Example 2-cyanophenol + ethyl 3-bromopropanoate → this compound + NaBr

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity, making it a candidate for drug development targeting infections. Its structural similarity to other bioactive compounds suggests potential efficacy against various pathogens. For instance, compounds with similar phenoxy structures have demonstrated activity against bacterial strains, highlighting the importance of substituent positioning on efficacy.

Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory properties. Research indicates that derivatives of phenoxy compounds can inhibit inflammatory pathways, suggesting that this compound may similarly modulate inflammatory responses. This could position it as a lead compound in developing new anti-inflammatory drugs.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or microbial resistance mechanisms.
  • Receptor Interaction : The compound could interact with biological receptors, influencing cellular signaling pathways related to inflammation and infection.
  • Chemical Reactivity : The cyano group enhances nucleophilicity, allowing for various chemical reactions that can lead to bioactive metabolites.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results showed significant inhibition zones in bacterial cultures treated with varying concentrations of the compound, indicating its potential as an antimicrobial agent .
  • Inflammation Modulation : In preclinical trials, derivatives similar to this compound were tested for their ability to reduce inflammation in animal models. These studies reported a reduction in inflammatory markers and improved clinical outcomes in treated groups compared to controls .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the phenoxy group can significantly alter biological activity. For example, replacing the cyano group with other electron-withdrawing groups resulted in decreased antimicrobial efficacy but improved anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound Name Structural Features Biological Activity
Ethyl 3-(4-cyanophenyl)propanoatePara-substituted cyanophenylModerate antimicrobial properties
Ethyl 3-(2-aminophenoxy)propanoateAmino group instead of cyanoEnhanced anti-inflammatory effects
Ethyl 2-(4-cyanophenoxy)propanoateOrtho-substituted phenoxyVariable reactivity and bioactivity

Properties

IUPAC Name

ethyl 3-(2-cyanophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-15-12(14)7-8-16-11-6-4-3-5-10(11)9-13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOQUFMMJGCIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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